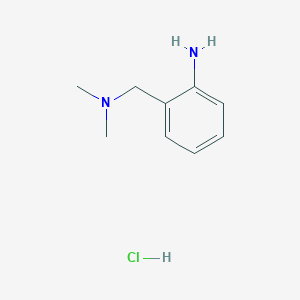

(2-Aminobenzyl)dimethylamine hydrochloride

Description

BenchChem offers high-quality (2-Aminobenzyl)dimethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Aminobenzyl)dimethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(dimethylamino)methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10;/h3-6H,7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQXSWZZYYABBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide to the Physicochemical Characterization of (2-Aminobenzyl)dimethylamine and its Hydrochloride Salt

Abstract: This guide provides a comprehensive framework for the physical and chemical characterization of (2-Aminobenzyl)dimethylamine hydrochloride and its free base, N-(2-aminobenzyl)-N,N-dimethylamine. Addressed to researchers, chemists, and drug development professionals, this document navigates the challenges presented by a compound with limited published data. Rather than merely listing known values, we present a series of self-validating experimental protocols to empower researchers to determine critical physical properties in their own laboratories. This approach ensures scientific integrity and provides a robust methodology for handling novel or sparsely documented chemical entities, detailing the causality behind experimental choices and grounding them in authoritative analytical chemistry principles.

Introduction and Strategic Overview

(2-Aminobenzyl)dimethylamine, also known as N,N-Dimethyl-2-(aminomethyl)aniline, is a substituted benzylamine derivative that serves as a valuable intermediate in synthetic chemistry.[1] Its utility is noted in the synthesis of dyes, pigments, specialized polymers, and, most critically, as a building block for Active Pharmaceutical Ingredients (APIs).[1] The compound is typically handled as its free base or as a hydrochloride salt to enhance stability and modify solubility.

A thorough review of scientific literature and chemical databases reveals a scarcity of comprehensively published physical property data for (2-Aminobenzyl)dimethylamine hydrochloride. This guide, therefore, adopts a proactive and educational stance. It is structured not as a static data sheet, but as a dynamic methodological guide. We will outline the foundational identity of the compound and then provide detailed, field-proven protocols for determining its key physical and spectroscopic properties. This ensures that any researcher, when presented with a sample of this compound, can independently verify its identity and characterize its physical behavior, a cornerstone of trustworthy scientific practice.

Chemical Identity and Known Properties

The foundational step in any analysis is to confirm the identity of the material. The free base of the target compound is the most commonly referenced form in supplier catalogs.

| Identifier | Data | Source |

| Chemical Name | N-(2-aminobenzyl)-N,N-dimethylamine; 2-Dimethylaminomethyl-aniline | [1] |

| CAS Number | 1904-62-7 | [1] |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Light yellow solid (low melting point) | [1] |

| Purity (Typical) | ≥ 97% | [1] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [1] |

The hydrochloride salt, (2-Aminobenzyl)dimethylamine hydrochloride, would have a molecular formula of C₉H₁₅ClN₂ and a molecular weight of 186.68 g/mol . The addition of the hydrochloride is expected to significantly alter its physical properties, most notably increasing the melting point and enhancing its solubility in aqueous and polar protic solvents.

Experimental Workflow for Physicochemical Characterization

When faced with a compound with limited data, a systematic approach to characterization is essential. The following workflow provides a logical sequence for analysis, ensuring that each step builds upon the last to create a comprehensive profile of the substance.

Caption: General workflow for physical property characterization.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental and sensitive indicator of purity. For a crystalline solid, a sharp melting range (typically <1°C) suggests high purity, while a broad or depressed range often indicates the presence of impurities. As a hydrochloride salt, a relatively high melting point is expected compared to the free base, which is described as a low-melting solid.[1]

Methodology: Digital Melting Point Apparatus (MPA)

-

Calibration: Before analysis, calibrate the apparatus using certified standards with known melting points (e.g., caffeine, vanillin) that bracket the expected melting range of the sample. This step is critical for ensuring the trustworthiness of the measurement.

-

Sample Preparation: Finely powder a small amount (2-3 mg) of dry (2-Aminobenzyl)dimethylamine hydrochloride. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary in the MPA.

-

Set a rapid heating ramp (e.g., 10-20°C/min) to quickly find an approximate melting range.

-

Prepare a new sample and perform a second run. Set the starting temperature to ~20°C below the approximate melting point found in the first run.

-

Use a slow heating ramp (1-2°C/min) through the expected melting range to ensure thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). Report this as the melting range. For high accuracy, perform the measurement in triplicate.

Protocol for Solubility Profiling

Causality: Solubility is a critical parameter for drug development, influencing formulation, bioavailability, and purification strategies. The presence of both a primary amine, a tertiary amine, and an aromatic ring in the structure suggests a complex solubility profile. The hydrochloride salt form is designed to enhance aqueous solubility.

Methodology: Equilibrium Shake-Flask Method

-

Solvent Selection: Choose a range of solvents with varying polarities. A logical selection would include:

-

Aqueous: Purified water, Phosphate Buffered Saline (PBS) at pH 7.4.

-

Polar Protic: Ethanol, Methanol.

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN).

-

Non-Polar: Dichloromethane (DCM), Diethyl Ether.

-

-

Experimental Procedure:

-

Add an excess amount of (2-Aminobenzyl)dimethylamine hydrochloride to a known volume of each solvent (e.g., 10 mg into 1 mL) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is self-validating as extending the agitation time should not result in a higher measured concentration.

-

After agitation, allow the vials to stand, or centrifuge them, to separate the undissolved solid.

-

Carefully extract an aliquot of the supernatant.

-

Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Presentation: Report the solubility in units of mg/mL or µg/mL.

Caption: Decision tree for solubility solvent selection.

Protocols for Spectroscopic Characterization

Spectroscopy provides an irrefutable fingerprint of a molecule's structure. For a novel or poorly characterized compound, obtaining NMR, IR, and Mass Spectra is non-negotiable for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shift, integration, and coupling patterns of the peaks confirm the connectivity of atoms.

Predicted ¹H NMR Spectrum for (2-Aminobenzyl)dimethylamine (Free Base):

-

Aromatic Protons (4H): Complex multiplet signals expected in the ~6.5-7.5 ppm range.

-

Methylene Protons (-CH₂-) (2H): A singlet expected around ~3.5 ppm.

-

Dimethyl Protons (-N(CH₃)₂) (6H): A sharp singlet expected around ~2.2 ppm.

-

Amine Protons (-NH₂) (2H): A broad singlet, chemical shift can vary significantly based on solvent and concentration.

For the Hydrochloride Salt: Protonation of the amine groups will cause downfield shifts for adjacent protons. The most significant shift is expected for the methylene (-CH₂-) protons and the N-H protons, which will appear much further downfield and may be broader.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O for the hydrochloride salt; CDCl₃ for the free base).

-

Acquisition: Acquire a ¹H spectrum, followed by a ¹³C spectrum and, if necessary, 2D spectra like COSY and HSQC to definitively assign all signals.

-

Analysis: Integrate the ¹H signals to confirm proton ratios. Analyze chemical shifts and coupling constants to verify the aromatic substitution pattern and the connectivity of the side chain.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is used to identify the presence of specific functional groups, which vibrate at characteristic frequencies when they absorb infrared radiation.

Predicted Key IR Absorptions for (2-Aminobenzyl)dimethylamine Hydrochloride:

-

N-H Stretch (Ammonium Salt): A very broad and strong band from ~2500-3200 cm⁻¹. This is characteristic of the N⁺-H stretching in an amine salt.

-

N-H Stretch (Primary Amine): Two sharp-to-medium peaks around 3300-3400 cm⁻¹ may still be present but could be obscured by the broad ammonium stretch.

-

C-H Stretch (Aromatic & Aliphatic): Signals in the 2800-3100 cm⁻¹ range.

-

N-H Bend (Amine): A peak around 1600 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Peaks in the 1000-1250 cm⁻¹ region.

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the solid using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analysis: Assign the major absorption bands to their corresponding functional groups to confirm the molecule's structural components.

Conclusion

(2-Aminobenzyl)dimethylamine hydrochloride is a valuable synthetic intermediate whose full physicochemical profile is not yet extensively documented in public literature. This guide provides the necessary context on its known identity and applications, but more importantly, it equips the research scientist with the experimental framework required to perform a comprehensive characterization. By following the detailed protocols for determining melting point, solubility, and spectroscopic identity, researchers can generate reliable, in-house data that is both authoritative and trustworthy. This methodological approach is indispensable for ensuring the quality and consistency of materials used in research and development, particularly in the exacting field of pharmaceutical science.

References

-

Chem-Impex International. (n.d.). 2-Dimethylaminomethyl-aniline. Retrieved January 23, 2026, from [Link]

Sources

An In-depth Technical Guide to (2-Aminobenzyl)dimethylamine Hydrochloride: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminobenzyl)dimethylamine hydrochloride is a multifaceted organic compound characterized by a benzylamine core with a dimethylamino group and an amino substituent at the ortho position of the phenyl ring. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed synthetic pathways. While specific biological applications of this particular molecule are not extensively documented in publicly available literature, this paper explores its potential roles in drug discovery and medicinal chemistry by examining the activities of structurally related compounds. Drawing on established synthetic methodologies and the pharmacological profiles of analogous structures, this document serves as a foundational resource for researchers interested in the exploration and utilization of (2-aminobenzylamine) derivatives in the development of novel therapeutics.

Introduction: Unveiling the Potential of a Unique Scaffold

The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of various substituents onto the phenyl ring and the nitrogen atom allows for the fine-tuning of pharmacological properties, leading to a diverse range of therapeutic agents. (2-Aminobenzyl)dimethylamine, and its hydrochloride salt, presents a unique combination of a tertiary benzylic amine and a primary aromatic amine in a sterically constrained ortho relationship. This arrangement offers intriguing possibilities for intramolecular interactions and specific binding to biological targets.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in biological assays and pharmaceutical formulations. While direct research on (2-Aminobenzyl)dimethylamine hydrochloride is limited, its structural motifs are present in compounds with a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and neuroprotective effects.[1][2] This guide, therefore, aims to provide a robust scientific foundation for researchers to synthesize and explore the therapeutic potential of this and related compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (2-Aminobenzyl)dimethylamine hydrochloride is essential for its synthesis, handling, and application in research.

| Property | Value | Source |

| Chemical Formula | C9H15ClN2 | Inferred |

| Molecular Weight | 186.68 g/mol | Inferred |

| Appearance | White to off-white crystalline solid (predicted) | Inferred |

| Solubility | Soluble in water and polar organic solvents (predicted) | Inferred |

| Melting Point | Not available | |

| pKa | Not available |

Synthesis of (2-Aminobenzyl)dimethylamine Hydrochloride

The synthesis of (2-Aminobenzyl)dimethylamine hydrochloride can be logically approached in a two-step sequence: first, the synthesis of the free base, N-(2-aminobenzyl)-N,N-dimethylamine, followed by its conversion to the hydrochloride salt. A plausible and efficient synthetic route is outlined below.

Synthesis of the Free Base: N-(2-Aminobenzyl)-N,N-dimethylamine

A robust method for the synthesis of the free base involves a two-step process starting from 2-nitrobenzyl chloride. This method is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.

Step 1: Synthesis of N,N-Dimethyl-2-nitrobenzylamine

This step involves the nucleophilic substitution of the chlorine atom in 2-nitrobenzyl chloride by dimethylamine.

Diagram of the synthesis of N,N-Dimethyl-2-nitrobenzylamine:

Caption: Synthesis of N,N-Dimethyl-2-nitrobenzylamine.

Experimental Protocol:

-

To a solution of 40% aqueous dimethylamine in ethanol, gradually add 2-nitrobenzyl chloride with stirring.

-

Maintain the reaction temperature at approximately 40°C and continue stirring for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Extract the residue with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude N,N-Dimethyl-2-nitrobenzylamine, which can be purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Excess Dimethylamine: Using an excess of the amine nucleophile helps to drive the reaction to completion and minimize the formation of quaternary ammonium salt byproducts.

-

Moderate Temperature: The reaction is carried out at a moderate temperature to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials.

-

Aqueous Dimethylamine: The use of an aqueous solution of dimethylamine is a practical and common approach for handling this gaseous reagent in a laboratory setting.

Step 2: Reduction of N,N-Dimethyl-2-nitrobenzylamine to N-(2-Aminobenzyl)-N,N-dimethylamine

The nitro group of N,N-Dimethyl-2-nitrobenzylamine is then reduced to a primary amine to yield the desired product. Catalytic hydrogenation is a clean and efficient method for this transformation.

Diagram of the reduction of N,N-Dimethyl-2-nitrobenzylamine:

Caption: Reduction of the nitro group to form the free base.

Experimental Protocol:

-

Dissolve N,N-Dimethyl-2-nitrobenzylamine in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C) or Raney Nickel.[3]

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude N-(2-Aminobenzyl)-N,N-dimethylamine, which can be purified by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation: This method is highly selective for the reduction of nitro groups and generally proceeds under mild conditions with high yields.

-

Palladium on Carbon/Raney Nickel: These are highly active and commonly used catalysts for the hydrogenation of nitro compounds.

-

Inert Atmosphere (initially): While the reaction is carried out under a hydrogen atmosphere, initial handling of the catalyst, especially Raney Nickel, may require an inert atmosphere to prevent ignition.

Conversion to the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and solubility.

Diagram of the hydrochloride salt formation:

Caption: Formation of the hydrochloride salt.

Experimental Protocol:

-

Dissolve the purified N-(2-Aminobenzyl)-N,N-dimethylamine in a minimal amount of a dry organic solvent such as ethanol, diethyl ether, or dioxane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in the same solvent (or pass dry HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain the final product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of dry solvents and HCl is crucial to prevent the incorporation of water into the crystal lattice of the salt.

-

Cooling: Cooling the solution promotes the crystallization and precipitation of the hydrochloride salt, maximizing the yield.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific studies on the biological activity of (2-Aminobenzyl)dimethylamine are scarce, the structural motifs present in the molecule suggest several potential avenues for its application in drug discovery. The presence of both a nucleophilic aromatic amine and a tertiary benzylamine provides a versatile platform for further chemical modification and interaction with biological targets.

As a Scaffold for Enzyme Inhibitors

The benzylamine core is a common feature in many enzyme inhibitors. The ortho-amino group can act as a key hydrogen bond donor or acceptor, or as a point for further derivatization to enhance binding affinity and selectivity. For instance, derivatives of N-benzyl-N,N-dimethylamine have been investigated as inhibitors of various enzymes.[4] The unique ortho-amino substitution pattern of the title compound could lead to novel inhibitors of enzymes such as kinases, proteases, or histone deacetylases, where specific interactions with the protein backbone or side chains are crucial for activity.[5]

In Neuropharmacology

The dimethylaminobenzyl moiety is a structural component of compounds that interact with the central nervous system. For example, [11C]N,N-Dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine ([11C]DASB) is a known radioligand for the serotonin transporter (SERT), which is a key target in the treatment of depression and anxiety disorders.[6] The structural similarity of (2-Aminobenzyl)dimethylamine to a fragment of [11C]DASB suggests that it could serve as a starting point for the development of novel ligands for neurotransmitter transporters or receptors. The ortho-amino group could be further functionalized to modulate selectivity and affinity for different targets within the central nervous system.

In Anticancer Drug Development

Aminobenzylamine and related structures have been explored for their potential as anticancer agents. For example, some 2-aminobenzamide derivatives have shown promising antimicrobial and antifungal activities, and by extension, could be investigated for antiproliferative effects.[2] The ability of the ortho-amino group to participate in hydrogen bonding and other interactions could be exploited in the design of compounds that target specific proteins involved in cancer cell proliferation and survival.

Conclusion

(2-Aminobenzyl)dimethylamine hydrochloride is a compound with a unique chemical structure that holds considerable, albeit underexplored, potential in the field of medicinal chemistry. This guide has provided a detailed and practical approach to its synthesis, based on established and reliable chemical transformations. While direct biological data is limited, the analysis of structurally related compounds provides a strong rationale for its investigation as a scaffold for the development of novel enzyme inhibitors, neuropharmacological agents, and anticancer drugs. The protocols and insights presented herein are intended to empower researchers to synthesize and explore the therapeutic potential of this and other related aminobenzylamine derivatives, thereby contributing to the advancement of drug discovery.

References

-

PrepChem. Synthesis of N,N-dimethyl-p-nitrobenzylamine. Available from: [Link]

-

Gruber, N.; et al. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein J. Org. Chem.2018 , 14, 2510–2519. Available from: [Link]

-

Xu, L.; et al. One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New J. Chem.2015 , 39, 5054-5057. Available from: [Link]

-

Khan, S. A.; et al. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Molecules2014 , 19(3), 3002-3015. Available from: [Link]

-

McGarry, K. A.; et al. Selective Formation of ortho-Aminobenzylamines by the Copper-Catalyzed Amination of Benzylamine Boronate Esters. J. Org. Chem.2015 , 80(14), 7193-7204. Available from: [Link]

-

Dong, Z.; et al. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Front. Chem.2022 , 10, 843389. Available from: [Link]

-

National Center for Biotechnology Information. [11C]N,N-Dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine. In: Bookshelf. Available from: [Link]

-

Douglass, J. E.; et al. Synthesis and reactivity of o-benzylphosphino- and o-α-methylbenzyl(N,N-dimethyl)amine-boranes. Inorg. Chem.2011 , 50(6), 2376-2384. Available from: [Link]

-

Ataman Kimya. N,N-DIMETHYLBENZYLAMINE. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and biological activity of N (substituted) benzylidine ortho-amino benzoic acid and N (substituted) benzyl ortho-amino benzoic acid. Available from: [Link]

-

Li, Q.; et al. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Arch. Pharm. (Weinheim)2017 , 350(10). Available from: [Link]

-

Venter, H.; et al. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules2020 , 25(18), 4243. Available from: [Link]

-

Sci-Hub. 2-Amino-N,3-dimethylbenzamide. Available from: [Link]

-

Ataman Kimya. N,N-DIMETHYLBENZYLAMINE. Available from: [Link]

-

ResearchGate. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 6-SUBSTITUTED 2-AMINOBENZOTHIAZOLES. Available from: [Link]

-

Han, S. Y.; et al. N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene. J. Enzyme Inhib. Med. Chem.2003 , 18(3), 279-283. Available from: [Link]

-

Han, S. Y.; et al. N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene. J Enzyme Inhib Med Chem.2003 , 18(3), 279-83. Available from: [Link]

Sources

- 1. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]

- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [11C]N,N-Dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Aminobenzyl)dimethylamine Hydrochloride: Synthesis, Properties, and Applications

A Note on CAS Numbers: This guide focuses on the core chemical entity, (2-Aminobenzyl)dimethylamine. While the specific CAS number 1269053-04-4 refers to the monohydrochloride salt, publicly available data for this specific salt is sparse. Therefore, this document synthesizes information from its more extensively documented free base, N-(2-aminobenzyl)-N,N-dimethylamine (CAS 1904-62-7), and its dihydrochloride salt (CAS 858846-63-6), to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

(2-Aminobenzyl)dimethylamine, also known as 2-((Dimethylamino)methyl)aniline, is a substituted benzylamine that presents a unique trifunctional scaffold: a primary aromatic amine, a tertiary aliphatic amine, and a central benzene ring. This distinct arrangement of functionalities makes it a valuable and versatile building block in medicinal chemistry and materials science.

The primary aniline group serves as a classical nucleophile and a precursor for a wide array of synthetic transformations, including diazotization, acylation, and carbon-nitrogen bond-forming reactions. The tertiary dimethylamino group, with its basic and nucleophilic character, can act as an internal catalyst, a proton scavenger, or a coordination site for metal ions. The ortho-substitution pattern of these two groups imparts specific conformational constraints and electronic properties, making it a compelling starting point for the synthesis of heterocyclic systems and complex molecular architectures.

The hydrochloride salt form enhances the compound's stability, crystallinity, and solubility in aqueous media, facilitating its storage, handling, and use in various synthetic and biological applications. The dimethylamine pharmacophore is a constituent of numerous FDA-approved drugs, highlighting the potential of this moiety in modulating biological activity[1][2].

Physicochemical and Spectroscopic Profile

The hydrochloride salt is typically a crystalline solid. While detailed experimental data for the monohydrochloride is limited, the properties can be inferred from the free base and the dihydrochloride salt.

Physicochemical Data Summary

| Property | Value (Free Base) | Value (Monohydrochloride) | Value (Dihydrochloride) | References |

| CAS Number | 1904-62-7 | 1269053-04-4 | 858846-63-6 | [3] |

| Molecular Formula | C₉H₁₄N₂ | C₉H₁₅ClN₂ | C₉H₁₆Cl₂N₂ | [3] |

| Molecular Weight | 150.22 g/mol | 186.68 g/mol | 223.14 g/mol | [3] |

| Appearance | Crystalline Solid | White to off-white crystalline solid (Predicted) | Crystalline Solid | [4] |

| Melting Point | Not widely reported | Not widely reported | ~200 °C | [5] |

| Storage | - | Store in a dry, sealed place | Store in a dry, sealed place | [5] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (4H): A complex multiplet pattern in the range of δ 6.6-7.3 ppm. The ortho- and para-protons to the amino group will be shifted upfield compared to the meta-protons.

-

Benzylic Protons (-CH₂-): A singlet at approximately δ 3.5-3.8 ppm.

-

Dimethylamino Protons (-N(CH₃)₂): A sharp singlet for the six equivalent protons at approximately δ 2.2-2.4 ppm.

-

Amino Protons (-NH₂): A broad singlet, typically in the range of δ 3.5-5.0 ppm, which is exchangeable with D₂O. In the hydrochloride salt, the ammonium protons (-NH₃⁺ and -NH(CH₃)₂⁺) would appear as broad signals further downfield.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 115-150 ppm). The carbon bearing the amino group (C-NH₂) would be the most upfield aromatic carbon, while the carbon attached to the benzyl group would be further downfield.

-

Benzylic Carbon (-CH₂-): A signal around δ 60-65 ppm.

-

Dimethylamino Carbons (-N(CH₃)₂): A signal around δ 45 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretching (primary amine): Two characteristic sharp bands around 3450 and 3350 cm⁻¹. In the hydrochloride salt, these will be replaced by broad ammonium (-NH₃⁺) stretching bands.

-

C-H Stretching (aromatic and aliphatic): Multiple bands in the 2800-3100 cm⁻¹ region.

-

N-H Bending (primary amine): A band around 1620 cm⁻¹.

-

C=C Stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): For the free base, the molecular ion peak would be observed at m/z = 150.

-

Major Fragment: A prominent fragment at m/z = 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion formed by benzylic cleavage, which is a characteristic fragmentation pattern for this class of compounds.

Synthesis and Purification

A robust synthesis of (2-Aminobenzyl)dimethylamine can be achieved through a two-step process starting from isatoic anhydride. This method offers high yields and utilizes readily available starting materials[8]. The final amine can then be converted to its hydrochloride salt.

Synthesis Workflow

Caption: Synthetic pathway for (2-Aminobenzyl)dimethylamine Hydrochloride.

Experimental Protocols

Step 1: Synthesis of o-Amino-N,N-dimethylbenzamide [8]

-

Rationale: This step involves the nucleophilic attack of dimethylamine on isatoic anhydride, leading to the ring-opening and subsequent decarboxylation to form the desired amide. The reaction is performed at low temperature initially to control the exothermicity.

-

Procedure:

-

To a stirred suspension of isatoic anhydride (82.3 g, 0.5 mol) in methanol (400 mL) in a three-necked flask equipped with a mechanical stirrer and a gas inlet tube, cool the mixture to below -10 °C using a dry ice/acetone bath.

-

Bubble dimethylamine gas (34 g, 0.75 mol) through the cooled suspension. Alternatively, a 40% aqueous solution of dimethylamine can be added dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield o-Amino-N,N-dimethylbenzamide as a solid (yields typically >90%).

-

Step 2: Reduction of o-Amino-N,N-dimethylbenzamide to N-(2-aminobenzyl)-N,N-dimethylamine

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines[9][10]. The reaction proceeds via the formation of a complex with the carbonyl group, followed by hydride transfer.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of o-Amino-N,N-dimethylbenzamide (16.4 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add solid lithium aluminum hydride (7.6 g, 0.2 mol) portion-wise to the stirred solution.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and quench by the sequential, dropwise addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and then water again (22.8 mL).

-

Stir the resulting granular precipitate at room temperature for 1 hour, then filter and wash the solid with THF.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield N-(2-aminobenzyl)-N,N-dimethylamine, which can be purified by vacuum distillation or column chromatography.

-

Step 3: Formation of (2-Aminobenzyl)dimethylamine Hydrochloride

-

Rationale: The free base is treated with hydrochloric acid to form the corresponding ammonium salt. The use of a non-polar solvent like ether facilitates the precipitation of the salt.

-

Procedure:

-

Dissolve the purified N-(2-aminobenzyl)-N,N-dimethylamine (15.0 g, 0.1 mol) in diethyl ether (200 mL).

-

Cool the solution to 0 °C.

-

Add a 2 M solution of HCl in diethyl ether (50 mL, 0.1 mol for the monohydrochloride; 100 mL, 0.2 mol for the dihydrochloride) dropwise with stirring.

-

A white precipitate will form. Continue stirring at 0 °C for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-Aminobenzyl)dimethylamine hydrochloride.

-

Reactivity and Synthetic Utility

The dual amine functionalities of (2-Aminobenzyl)dimethylamine provide a rich landscape for chemical transformations.

Reactivity Profile

Caption: Key reaction pathways for (2-Aminobenzyl)dimethylamine.

-

At the Primary Aromatic Amine: This group undergoes typical aniline chemistry. It can be acylated to form amides, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles like dihydroquinazolines[11]. The amino group can also be diazotized and subsequently replaced by a variety of substituents via Sandmeyer-type reactions.

-

At the Tertiary Aliphatic Amine: This group is a good nucleophile and a Brønsted-Lowry base. It can be quaternized with alkyl halides. Its lone pair of electrons makes it an excellent ligand for coordinating with transition metals, potentially finding use in catalysis or materials science[7][12].

-

Bifunctional Reactivity: The ortho positioning of the two amine groups allows this molecule to act as a bidentate ligand, chelating to metal centers. This arrangement is also ideal for intramolecular reactions, facilitating the synthesis of fused ring systems.

Potential Applications in Drug Discovery

-

Scaffold for Bioactive Molecules: The (2-Aminobenzyl)dimethylamine core can serve as a starting point for the synthesis of libraries of compounds for screening against various biological targets. Its structure is related to moieties found in compounds with applications as HDAC inhibitors and serotonin transporter probes[13][14].

-

Precursor to Heterocycles: Many biologically active compounds are heterocyclic in nature. The reactivity of this molecule makes it a suitable precursor for synthesizing quinazolines, benzodiazepines, and other related ring systems.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling (2-Aminobenzyl)dimethylamine and its salts.

-

Hazard Summary: The free base is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation[15]. It should be handled in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- CN101585781A - Preparing method of N, N-dimethylbenzamide - Google P

-

Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups - Beilstein Journals. (URL: [Link])

-

Reduction of N,N-dimethylbenzamide with LiAlH4 - Chemistry Stack Exchange. (URL: [Link])

- KR870002017B1 - Method for preparing aminobenzylamine - Google P

-

2-((Dimethylamino)methyl)aniline | C9H14N2 | CID 12586115 - PubChem. (URL: [Link])

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PubMed Central. (URL: [Link])

-

Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6 - ResearchGate. (URL: [Link])

-

Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System † - SciSpace. (URL: [Link])

-

Dimethylaniline - Wikipedia. (URL: [Link])

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (URL: [Link])

-

Lithium Aluminium Hydride LiAlH4: Reduction of Nitriles, Azides, Nitro, Epoxides, Alkyl halides etc - YouTube. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

COMMUNICATION 2-(Dimethylamino)phosphinine: A Phosphorus Containing Aniline Derivative. (URL: [Link])

-

Why can't LiAlH4 reduce Aromatic nitro compounds to Amines? : r/chemhelp - Reddit. (URL: [Link])

-

1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... - ResearchGate. (URL: [Link])

-

Reductive Amination - Common Conditions. (URL: [Link])

-

Reduction of polyfunctional aromatic nitro compounds using lithium aluminium hydride. (URL: [Link])

-

Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3-aryl derivatives with electron-withdrawing groups - ResearchGate. (URL: [Link])

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. (URL: [Link])

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - ResearchGate. (URL: [Link])

-

N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem. (URL: [Link])

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (URL: [Link])

-

2,N-Dimethylaniline | C8H11N | CID 69137 - PubChem. (URL: [Link])

-

Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed. (URL: [Link])

-

Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central. (URL: [Link])

Sources

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. scispace.com [scispace.com]

- 5. biosynth.com [biosynth.com]

- 6. rsc.org [rsc.org]

- 7. real.mtak.hu [real.mtak.hu]

- 8. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-((Dimethylamino)methyl)aniline | C9H14N2 | CID 12586115 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Aminobenzyl)dimethylamine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Aminobenzyl)dimethylamine hydrochloride, a key building block in synthetic organic chemistry and pharmaceutical development. The guide details the compound's physicochemical properties, including its molecular weight, and presents a validated synthesis protocol. Furthermore, it outlines rigorous methods for purification and analytical characterization, ensuring the high purity required for research and drug development applications. The role of this compound as a versatile intermediate is also explored, highlighting its significance in the synthesis of various target molecules.

Introduction

(2-Aminobenzyl)dimethylamine hydrochloride, with the chemical formula C9H15ClN2, is a salt of the parent compound N-(2-aminobenzyl)-N,N-dimethylamine.[1] Its structure, featuring a primary aromatic amine and a tertiary benzylic amine, makes it a valuable bifunctional molecule for the construction of more complex chemical entities. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions. This guide serves as a practical resource for scientists and researchers, providing detailed methodologies and expert insights into the handling and application of this important chemical intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2-Aminobenzyl)dimethylamine hydrochloride is crucial for its effective use in synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C9H15ClN2 | [1] |

| Molecular Weight | 186.68 g/mol | Calculated |

| CAS Number | 1269053-04-4 | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

The molecular weight is calculated by adding the molecular weight of the free base, N-(2-aminobenzyl)-N,N-dimethylamine (150.22 g/mol ), to the molecular weight of hydrogen chloride (36.46 g/mol ).[2]

Synthesis of (2-Aminobenzyl)dimethylamine Hydrochloride

The synthesis of (2-Aminobenzyl)dimethylamine hydrochloride can be achieved through a multi-step process. A common and effective route involves the reduction of a nitro-substituted precursor followed by formation of the hydrochloride salt.

Synthetic Pathway Overview

The synthesis commences with the commercially available 2-nitrobenzyl chloride. This starting material undergoes a reaction with dimethylamine to introduce the dimethylamino group. Subsequently, the nitro group is reduced to a primary amine, yielding the free base N-(2-aminobenzyl)-N,N-dimethylamine. The final step involves the treatment of the free base with hydrochloric acid to afford the desired hydrochloride salt.

Caption: Synthetic pathway for (2-Aminobenzyl)dimethylamine hydrochloride.

Detailed Experimental Protocol

This protocol details a reliable method for the laboratory-scale synthesis of (2-Aminobenzyl)dimethylamine hydrochloride.

Step 1: Synthesis of N,N-Dimethyl-2-nitrobenzylamine

-

In a well-ventilated fume hood, dissolve 2-nitrobenzyl chloride (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of dimethylamine (2.2 equivalents, typically as a solution in THF or water) to the cooled reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N,N-Dimethyl-2-nitrobenzylamine. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of N-(2-Aminobenzyl)-N,N-dimethylamine (Free Base)

-

To a solution of crude N,N-Dimethyl-2-nitrobenzylamine (1 equivalent) in ethanol or acetic acid, add a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl2) or metallic tin (Sn) in the presence of concentrated hydrochloric acid.[3][4]

-

Heat the reaction mixture under reflux for several hours until the reduction of the nitro group is complete, as indicated by TLC analysis.[4]

-

Cool the reaction mixture and carefully neutralize the excess acid with a base, such as a concentrated solution of sodium hydroxide or potassium hydroxide, until the solution is strongly alkaline.

-

Extract the resulting free base into an organic solvent like diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude N-(2-Aminobenzyl)-N,N-dimethylamine.

Step 3: Preparation of (2-Aminobenzyl)dimethylamine Hydrochloride

-

Dissolve the crude N-(2-Aminobenzyl)-N,N-dimethylamine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.1 equivalents, e.g., concentrated HCl or HCl in a compatible solvent) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to obtain (2-Aminobenzyl)dimethylamine hydrochloride.

Purification

For applications in drug development and other sensitive research areas, high purity of (2-Aminobenzyl)dimethylamine hydrochloride is essential. Recrystallization is a standard and effective method for its purification.

Recrystallization Protocol

-

Dissolve the crude (2-Aminobenzyl)dimethylamine hydrochloride in a minimum amount of a suitable hot solvent. A mixture of polar and non-polar solvents, such as ethanol/diethyl ether or isopropanol/hexane, is often effective.[5]

-

The choice of solvent system is critical: the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cooling in an ice bath or refrigerator can promote maximum crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to a constant weight.

Analytical Characterization

To ensure the identity and purity of the synthesized (2-Aminobenzyl)dimethylamine hydrochloride, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the synthesis and purification steps. A reversed-phase HPLC method is generally suitable for this compound.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are general parameters and may require optimization for specific instrumentation and purity requirements.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of (2-Aminobenzyl)dimethylamine hydrochloride. Both ¹H NMR and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, further confirming its structure.

Expected Chemical Shifts (in DMSO-d₆):

-

Aromatic protons: ~6.5-7.5 ppm

-

Benzylic CH₂ protons: ~3.5-4.5 ppm

-

N-Methyl (CH₃)₂ protons: ~2.2-2.8 ppm

-

Amine (NH₂ and NH⁺) protons: Broad signals, variable chemical shifts

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Caption: Analytical workflow for the characterization of (2-Aminobenzyl)dimethylamine hydrochloride.

Applications in Drug Development

(2-Aminobenzyl)dimethylamine and its hydrochloride salt are valuable intermediates in the synthesis of a variety of pharmacologically active molecules. The presence of two reactive nitrogen atoms allows for diverse synthetic transformations.

Conclusion

(2-Aminobenzyl)dimethylamine hydrochloride is a versatile and valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, purification, and analytical characterization. The detailed protocols and methodologies presented herein are intended to empower researchers and drug development professionals to confidently utilize this compound in their scientific endeavors. Adherence to these robust procedures will ensure the consistent production of high-quality material, which is a prerequisite for successful and reproducible research and development.

References

-

HELIX Chromatography. HPLC Methods for analysis of Dimethylamine. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

PrepChem.com. Synthesis of 2,6-dimethylaniline. [Link]

-

Chemistry Stack Exchange. What groups can be reduced by Sn/HCl?. [Link]

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

-

Slideshare. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. [Link]

-

YouTube. Dimethylaniline : Synthesis. [Link]

-

YouTube. 20.1 Reduction of nitrobenzene (HL). [Link]

-

Reddit. Recrystallization with two solvents. [Link]

-

HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). [Link]

-

ResearchGate. Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. [Link]

-

PubChem. 2-((Dimethylamino)methyl)aniline. [Link]

-

PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]

-

Analytical Methods (RSC Publishing). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. [Link]

- Google Patents.

- Google Patents. Method of making dimethyl aniline.

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

Organic Syntheses Procedure. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]

-

ResearchGate. Indirect Friedländer synthesis of quinolines from 2‐aminobenzyl alcohol.. [Link]

-

EPA. method 8131 aniline and selected derivatives by gas chromatography. [Link]

- Google Patents. Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

Sources

- 1. ES2644568T3 - Procedure for the preparation of N, N-dialkylbenzylamines in halogenated nucleus - Google Patents [patents.google.com]

- 2. 2-((Dimethylamino)methyl)aniline | C9H14N2 | CID 12586115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. Buy 2-(Dimethylamino)ethanol hydrochloride | 2498-25-1 | >98% [smolecule.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of (2-Aminobenzyl)dimethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a foundational physicochemical property that profoundly influences a drug candidate's lifecycle, from initial screening to formulation and in vivo performance. For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Therefore, a thorough understanding and accurate determination of a compound's solubility are paramount.

This guide focuses on (2-Aminobenzyl)dimethylamine hydrochloride, a compound for which public solubility data is scarce. In the absence of direct experimental values, a robust strategy involves the prediction of key physicochemical parameters and the application of rigorous experimental methodologies. This document provides both the theoretical underpinning and the practical, step-by-step guidance necessary to characterize the solubility of this and similar amine hydrochloride salts.

Compound Identification and Physicochemical Properties

The subject of this guide is (2-Aminobenzyl)dimethylamine hydrochloride. The free base, N-(2-aminobenzyl)-N,N-dimethylamine, has the CAS number 1904-62-7.

Predicted Physicochemical Properties

In the absence of experimental data, computational tools provide valuable estimates of a compound's physicochemical properties. These predictions are crucial for anticipating its behavior in different solvent systems and for designing appropriate experimental studies.

| Property | Predicted Value | Significance in Solubility |

| pKa | 9.2 ± 0.2 | The pKa of an ionizable compound is the pH at which 50% of the molecules are in their ionized form. For an amine, the pKa refers to the equilibrium between the protonated (conjugate acid) and neutral forms. The solubility of an amine hydrochloride salt is highly dependent on the pH of the medium relative to its pKa. |

| logP | 2.1 ± 0.3 | The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP indicates greater lipid solubility and lower water solubility. This parameter is a key determinant of the intrinsic solubility of the free base. |

Note: These values are predictions from computational models and should be confirmed experimentally.

The Henderson-Hasselbalch Equation and pH-Dependent Solubility

The solubility of an ionizable compound like (2-Aminobenzyl)dimethylamine hydrochloride is intrinsically linked to the pH of the solution. The Henderson-Hasselbalch equation provides a theoretical framework for understanding this relationship. For a weak base, the equation is expressed as:

pH = pKa + log([Base]/[Conjugate Acid])

where:

-

[Base] is the concentration of the un-ionized free base.

-

[Conjugate Acid] is the concentration of the protonated, ionized form.

The total solubility (ST) at a given pH is the sum of the intrinsic solubility of the free base (S0) and the concentration of the protonated species. The relationship can be described by the following equation:

ST = S0 * (1 + 10(pKa - pH))

This equation highlights that as the pH of the solution decreases below the pKa, the concentration of the more soluble protonated form increases, leading to a higher overall solubility.

Theoretical Framework: From Free Base to Hydrochloride Salt

The conversion of a free amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve stability. The underlying principle is the protonation of the basic nitrogen atom by hydrochloric acid, forming a more polar and, typically, more water-soluble ionic compound.

Rationale for Salt Formation

-

Increased Polarity: The formation of an ammonium chloride salt introduces ionic character to the molecule, significantly increasing its polarity.

-

Enhanced Solvation: The charged nature of the salt allows for stronger interactions with polar solvents like water, leading to improved solvation and higher solubility.

-

Improved Stability: Crystalline salts often exhibit greater physical and chemical stability compared to their free base counterparts.

General Principles of Solubility Prediction for Salts

While precise prediction is challenging, the solubility of a hydrochloride salt can be qualitatively estimated based on the properties of the free base. A lower intrinsic solubility (higher logP) of the free base may suggest that the salt form will still exhibit limited solubility, although it will be significantly higher than the free base. The pKa is a critical determinant of the pH range in which the compound will exist predominantly in its more soluble, ionized form.

Experimental Protocols for Solubility Determination

Given the lack of existing data, experimental determination is essential for accurately characterizing the solubility of (2-Aminobenzyl)dimethylamine hydrochloride. The following are detailed, step-by-step protocols for key experiments.

Protocol 1: Preparation of (2-Aminobenzyl)dimethylamine Hydrochloride

This protocol describes a standard method for the formation of the hydrochloride salt from the free base.

Materials:

-

N-(2-aminobenzyl)-N,N-dimethylamine (free base)

-

Anhydrous diethyl ether or Dioxane

-

Hydrochloric acid solution in anhydrous diethyl ether or dioxane (e.g., 2 M)

-

Magnetic stirrer and stir bar

-

Glass beaker or flask

-

Dropping funnel

-

Buchner funnel and filter paper

-

Vacuum flask

-

Desiccator

Procedure:

-

Dissolve a known quantity of N-(2-aminobenzyl)-N,N-dimethylamine free base in a minimal amount of anhydrous diethyl ether or dioxane in a clean, dry glass beaker or flask.

-

Place the vessel on a magnetic stirrer and begin gentle stirring.

-

Slowly add a stoichiometric equivalent of the hydrochloric acid solution in the corresponding anhydrous solvent dropwise using a dropping funnel at room temperature or cooled in an ice bath.

-

Observe for the formation of a precipitate. If precipitation is slow, continue stirring for an extended period (e.g., 1-2 hours) or cool the solution further.

-

Once precipitation is complete, collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether or dioxane to remove any unreacted starting material or excess HCl.

-

Dry the resulting hydrochloride salt under vacuum in a desiccator to a constant weight.

-

Confirm the identity and purity of the salt using appropriate analytical techniques (e.g., NMR, IR, melting point).

Causality Behind Experimental Choices:

-

Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the incorporation of water into the crystal lattice and to avoid potential hydrolysis of the salt.

-

Slow Addition of HCl: Slow, dropwise addition helps to control the reaction and promote the formation of a crystalline solid rather than an amorphous precipitate.

-

Cooling: Cooling the reaction mixture can increase the yield of the precipitated salt as solubility often decreases with temperature.

Protocol 2: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[1][2]

Materials:

-

(2-Aminobenzyl)dimethylamine hydrochloride

-

Selection of aqueous buffer solutions covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9)

-

Thermostatically controlled shaker bath (e.g., at 25 °C or 37 °C)

-

Vials with screw caps

-

Analytical balance

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification

Procedure:

-

Add an excess amount of (2-Aminobenzyl)dimethylamine hydrochloride to a series of vials, each containing a known volume of a specific pH buffer. Ensure there is undissolved solid at the bottom of each vial.

-

Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has reached a plateau.

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw an aliquot from the supernatant of each vial.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted filtrate using a validated HPLC method.

-

Measure the pH of the remaining solution in each vial to confirm the final pH at equilibrium.

Self-Validating System:

-

Confirmation of Equilibrium: Taking samples at multiple time points and observing a constant concentration validates that equilibrium has been achieved.

-

Mass Balance: The presence of excess solid at the end of the experiment confirms that the solution was saturated.

-

pH Measurement: Verifying the final pH ensures the accuracy of the solubility data at that specific pH.

Protocol 3: pKa Determination via Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[3][4][5]

Materials:

-

(2-Aminobenzyl)dimethylamine hydrochloride

-

Calibrated pH meter with an electrode

-

Automated titrator or a burette

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a known amount of (2-Aminobenzyl)dimethylamine hydrochloride and dissolve it in a known volume of deionized water.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.

-

Begin stirring the solution gently.

-

Titrate the solution with the standardized sodium hydroxide solution, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a plot of the first derivative (ΔpH/ΔV) will show a maximum at the equivalence point.

Expertise & Experience:

-

The choice of titrant (acid or base) depends on the starting material (salt or free base).

-

The concentration of the compound and titrant should be chosen to provide a clear and well-defined titration curve.

Data Presentation and Visualization

Tabular Summary of Solubility Data

| pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| 2.0 | 25 | Experimental Value | Experimental Value |

| 4.0 | 25 | Experimental Value | Experimental Value |

| 6.0 | 25 | Experimental Value | Experimental Value |

| 7.4 | 25 | Experimental Value | Experimental Value |

| 9.0 | 25 | Experimental Value | Experimental Value |

Visualizations

Caption: Shake-flask solubility determination workflow.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of (2-Aminobenzyl)dimethylamine hydrochloride. In the absence of publicly available experimental data, this guide emphasizes a dual approach of theoretical prediction and rigorous experimental verification. The provided protocols for salt preparation, equilibrium solubility determination, and pKa measurement are designed to be robust and reliable for use in a research and drug development setting. By following the methodologies outlined in this guide, researchers can generate the critical solubility data needed to advance their scientific and drug development objectives.

References

-

PubChem. Dimethylamine. [Link].

-

Wikipedia. Henderson–Hasselbalch equation. [Link].

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link].

-

ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link].

-

Rowan's Free Online pKa Calculator. [Link].

-

ResearchGate. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated properties. [Link].

-

ChemAxon. LogP and logD calculations. [Link].

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link].

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link].

-

World Health Organization (WHO). Annex 4. [Link].

-

ADMET & DMPK. Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link].

-

XunDrug. MolGpKa. [Link].

-

National Center for Biotechnology Information. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link].

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link].

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link].

-

Chemistry LibreTexts. 24.5: Biological Amines and the Henderson-Hasselbalch Equation. [Link].

-

SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link].

-

YouTube. The Henderson-Hasselbalch Equation - Real Chemistry. [Link].

-

PubChem. N2,N2-Dimethyl-1,2-Butanediamine. [Link].

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link].

-

Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. [Link].

-

PubMed. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. [Link].

-

Croat. Chem. Acta. Simple Method for the Estimation of pKa of Amines†. [Link].

-

bioRxiv. Improving pKa prediction accuracy with reparametrized force fields and free energy calculations. [Link].

Sources

An In-Depth Spectroscopic Guide to (2-Aminobenzyl)dimethylamine Hydrochloride for Researchers and Drug Development Professionals

Introduction

(2-Aminobenzyl)dimethylamine is a substituted aromatic amine. The presence of both a primary amine and a tertiary amine within the same molecule lends it unique chemical properties, making its unambiguous characterization crucial. Spectroscopic techniques are indispensable for confirming the molecular structure and purity of such compounds. This guide will dissect the spectral data, providing not only the results but also the underlying principles of data acquisition and interpretation. While specific experimental data for the hydrochloride salt is not widely published, this guide will present data for the free base, N-(2-aminobenzyl)-N,N-dimethylamine, and discuss the anticipated spectral changes upon protonation to form the hydrochloride salt.

Molecular Structure and Spectroscopic Correlation

The structural features of (2-Aminobenzyl)dimethylamine, including the aromatic ring, the primary amino group (-NH₂), the benzylic methylene group (-CH₂-), and the dimethylamino group (-N(CH₃)₂), all give rise to characteristic signals in various spectroscopic analyses.

Caption: Molecular Structure of (2-Aminobenzyl)dimethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of N-(2-aminobenzyl)-N,N-dimethylamine is predicted to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, the dimethylamino protons, and the primary amine protons.

Table 1: Predicted ¹H NMR Spectral Data for N-(2-aminobenzyl)-N,N-dimethylamine *

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2-6.6 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 3.4 | Singlet | 2H | Benzylic protons (-CH₂-) |

| ~ 2.2 | Singlet | 6H | Dimethylamino protons (-N(CH₃)₂) |

| ~ 3.5 (broad) | Singlet | 2H | Primary amine protons (-NH₂) |

Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary.

Expert Insights:

-

Aromatic Region: The aromatic protons will appear as a complex multiplet due to ortho, meta, and para couplings. The electron-donating amino group will cause a general upfield shift of these protons compared to benzene (7.34 ppm).

-

Benzylic and Dimethylamino Protons: The benzylic (-CH₂-) and dimethylamino (-N(CH₃)₂) protons are expected to appear as sharp singlets as there are no adjacent protons to couple with. The benzylic protons are deshielded by the adjacent aromatic ring and nitrogen atom, hence their downfield shift.

-

Primary Amine Protons: The chemical shift of the primary amine protons (-NH₂) is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[1] The signal is often broad and may not show clear coupling.[1] Addition of D₂O will lead to the disappearance of this signal due to proton-deuterium exchange, a useful method for confirming its assignment.[2]

Effect of Hydrochloride Formation: Upon formation of the hydrochloride salt, the nitrogen atoms become protonated. This will lead to a significant downfield shift of the adjacent protons. The benzylic (-CH₂-) and dimethylamino (-N(CH₃)₂) protons will be further deshielded. The primary amine will become an ammonium group (-NH₃⁺), and its protons will also shift downfield and may show coupling to the nitrogen atom.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for N-(2-aminobenzyl)-N,N-dimethylamine *

| Chemical Shift (δ) ppm | Assignment |

| ~ 148-115 | Aromatic carbons (C₆H₄) |

| ~ 64 | Benzylic carbon (-CH₂-) |

| ~ 45 | Dimethylamino carbons (-N(CH₃)₂) |

Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary.

Expert Insights:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the ortho-substitution pattern. The carbon bearing the amino group (C-NH₂) will be significantly shielded (shifted upfield) due to the strong electron-donating effect of the nitrogen.

-

Aliphatic Carbons: The benzylic carbon is deshielded by the aromatic ring and the nitrogen atom. The dimethylamino carbons will appear as a single peak due to their chemical equivalence.[3]

Effect of Hydrochloride Formation: Protonation of the nitrogen atoms will cause a downfield shift for the adjacent carbon atoms (benzylic and dimethylamino carbons) due to the inductive electron-withdrawing effect of the positively charged nitrogen.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for N-(2-aminobenzyl)-N,N-dimethylamine *

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |